molecular formula C8H10N2O2 B3258933 2,4-Dimethyl-3-nitroaniline CAS No. 31167-04-1

2,4-Dimethyl-3-nitroaniline

Cat. No. B3258933
CAS RN: 31167-04-1
M. Wt: 166.18 g/mol
InChI Key: MCRYBELDVGNCFW-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3-nitroaniline is an aromatic amine and an important organic intermediate . It is also known by other names such as 3-Nitro-2,4-xylidine and Piribedil Impurity 31-d8 .


Molecular Structure Analysis

The molecular structure of 2,4-Dimethyl-3-nitroaniline has been optimized with Density Functional Theory (DFT) using B3LYP function and Hartree–Fock method with a 6–311+G (d,p) basis set . The geometrical parameters of the title molecules have been analyzed .


Chemical Reactions Analysis

Nitroaniline is referred to as a push–pull molecule due to the intramolecular charge transfer (ICT) from the –NH2 (electron-donor group) to –NO2 (electron-acceptor group) through the phenyl ring .

Scientific Research Applications

Chemical Reactions and Synthesis

2,4-Dimethyl-3-nitroaniline, a derivative of nitroaniline, has been studied for various chemical reactions and syntheses. For instance, nitroanilines including 2,4-dinitro-, 2-cyano-4-nitro-, and 4-cyano-2-nitroanilines undergo regiospecific acylation at the 3-position to yield 3-formyl or 3-acetyl derivatives. This finding indicates potential applications in organic synthesis, particularly in the formation of specialized compounds through selective reactions (Kawakami & Suzuki, 2000).

Piezoelectric and Optical Properties

Recent research has explored the piezoelectric properties of N,N-dimethyl-4-nitroaniline, highlighting its potential in energy harvesting and solid-state blue emission applications. The study demonstrates the fabrication of highly aligned poly-L-lactic acid polymer microfibers embedded with N,N-dimethyl-4-nitroaniline nanocrystals, revealing exceptional piezoelectric output and solid-state fluorescence, making them promising for energy and optical applications (Baptista et al., 2022).

Molecular and Crystal Structure Analysis

Nitroaniline derivatives, including N,N-dimethyl-4-nitroaniline, have been a subject of crystallographic studies to understand molecular interactions. These studies provide insights into the geometry and electron density distribution in these molecules, which is crucial for understanding their behavior in various applications, such as materials science and molecular electronics (Krygowski & Maurin, 1989).

Dyeing and Textile Applications

Nitroaniline derivatives have been utilized in the synthesis of ligands for dyeing applications. These compounds, derived from nitroaniline, show potential in textile dyeing, demonstrating good antibacterial activity and satisfactory fastness properties. This indicates their potential use in the textile industry for functional and decorative purposes (Jarad, 2016).

Environmental Interactions and Toxicology

The environmental interactions and potential toxicity of nitroanilines, including compounds like 2,4-dimethyl-3-nitroaniline, have been explored. Studies on nitroaromatic compounds, similar in structure to 2,4-dimethyl-3-nitroaniline, have shown that they undergo reductive transformation and may participate in coupling reactions, leading to the formation of potentially more toxic compounds. This research is crucial in understanding the environmental impact and safety of these chemicals (Kadoya et al., 2018).

Safety and Hazards

2,4-Dimethyl-3-nitroaniline is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this chemical only outdoors or in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2,4-dimethyl-3-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-3-4-7(9)6(2)8(5)10(11)12/h3-4H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRYBELDVGNCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-3-nitroaniline

Synthesis routes and methods I

Procedure details

A mixture of 2,6-dinitro-m-xylene (11.2 g) and 10% palladium on charcoal (620 mg) was stirred in triethylamine (36 mL) under an atmosphere of nitrogen and heated to reflux. Formic acid (9.25 mL) was added dropwise to the above mixture with vigorous stirring. After addition, the mixture was allowed to stir at reflux for an additional 15 min, then cooled to room temperature. The reaction mixture was diluted with ethyl acetate (100 mL) and filtered through celite. The filtrate was washed with brine and dried over magnesium sulfate. Evaporation afforded 9.51 g as a yellow solid.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
620 mg
Type
catalyst
Reaction Step One
Quantity
9.25 mL
Type
reactant
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Quantity
36 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Name
Quantity
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reactant
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Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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